molecular formula C12H20N4OS B14915445 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one

1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one

Katalognummer: B14915445
Molekulargewicht: 268.38 g/mol
InChI-Schlüssel: RCKDNDUKXRUSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is a chemical compound with a complex structure that includes a tetrazole ring, a cyclopentyl group, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting with the preparation of the tetrazole ring and the cyclopentyl group. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Thioether Linkage: This involves the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazoles.

Wissenschaftliche Forschungsanwendungen

1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and thioether linkage can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)acetic acid: Similar structure but with an acetic acid group instead of a butan-2-one group.

    1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)ethanol: Similar structure but with an ethanol group instead of a butan-2-one group.

Uniqueness

1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H20N4OS

Molekulargewicht

268.38 g/mol

IUPAC-Name

1-(1-cyclopentyltetrazol-5-yl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H20N4OS/c1-12(2,3)10(17)8-18-11-13-14-15-16(11)9-6-4-5-7-9/h9H,4-8H2,1-3H3

InChI-Schlüssel

RCKDNDUKXRUSJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)CSC1=NN=NN1C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.